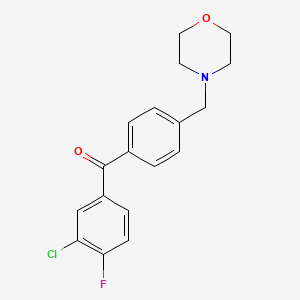
2-Azetidinomethyl-2'-trifluoromethylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azetidinomethyl-2'-trifluoromethylbenzophenone (2-AMT) is a synthetic compound with a broad range of applications in the scientific and medical fields. It is a colorless, odorless, and crystalline solid with a molecular weight of 467.5 g/mol and a melting point of 286°C. 2-AMT has been used in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and other chemicals. Additionally, it has been used in the laboratory for various scientific and medical applications, such as the study of enzyme kinetics, the study of drug metabolism, and the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Approaches : 2-Azetidinone derivatives, including 2-Azetidinomethyl-2'-trifluoromethylbenzophenone, have been synthesized from various starting materials like 2-aminobenzothiazole and different substituted aromatic aldehydes. These synthesis methods involve the preparation of Schiff bases followed by cyclocondensation in the presence of triethylamine (Sakarya & Yandımoğlu, 2018).
Biological Activities
- Cytotoxic Activity : Studies on the cytotoxic activity of 2-azetidinones, including variants like 1,3,4-trisubstituted 2-azetidinones, have revealed anticancer effects in certain cell cultures, indicating their potential in cancer research (Veinberg et al., 2003).
Chemical Properties and Interactions
- Chemical Structure Analysis : The chemical structures of new 2-azetidinone compounds, including derivatives like 2-Azetidinomethyl-2'-trifluoromethylbenzophenone, have been confirmed through various methods like FTIR, NMR, and mass spectroscopy (Hemming et al., 2014).
- X-ray Crystallography Studies : For some 2-azetidinone compounds, X-ray crystallography has been used to study their molecular structure, which helps in understanding their biological and chemical properties (Greene et al., 2016).
Pharmacological Research
- Antimicrobial Activities : Some 2-azetidinone derivatives, including 2-Azetidinomethyl-2'-trifluoromethylbenzophenone, have been evaluated for their antimicrobial activities against a range of microbes. This evaluation helps in determining their potential as antimicrobial agents (Vasoya et al., 2005).
Chemical Reactions and Synthesis Techniques
- Microwave-assisted Synthesis : A method for integrating heterocyclic rings into the benzophenone nucleus, including 2-azetidinones, has been developed. This method uses microwave irradiation, indicating a more efficient synthesis process for these compounds (Khanum et al., 2004).
Advanced Applications in Medicinal Chemistry
- Antitumor Agents : Research on 3-phenoxy-1,4-diarylazetidin-2-ones, a group that includes 2-Azetidinomethyl-2'-trifluoromethylbenzophenone, has led to the discovery of compounds with potent antiproliferative properties, particularly in breast cancer cells. These compounds have shown to disrupt microtubular structure and induce apoptosis (Greene et al., 2016).
Eigenschaften
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c19-18(20,21)16-9-4-3-8-15(16)17(23)14-7-2-1-6-13(14)12-22-10-5-11-22/h1-4,6-9H,5,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMQSGVKGAIECD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643717 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azetidinomethyl-2'-trifluoromethylbenzophenone | |
CAS RN |
898755-07-2 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














